molecular formula C6H15ClN2O2S B2688561 N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride CAS No. 2089257-53-2

N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride

Cat. No.: B2688561
CAS No.: 2089257-53-2
M. Wt: 214.71
InChI Key: MPSWVUIZKUBTKW-UHFFFAOYSA-N
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Description

N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S. It is a hydrochloride salt form of N-[(pyrrolidin-3-yl)methyl]methanesulfonamide, which is known for its applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

N-(pyrrolidin-3-ylmethyl)methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-5-6-2-3-7-4-6;/h6-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSWVUIZKUBTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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